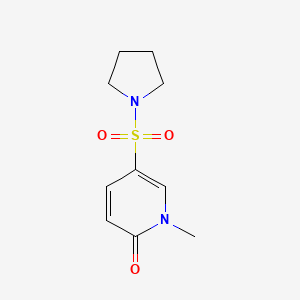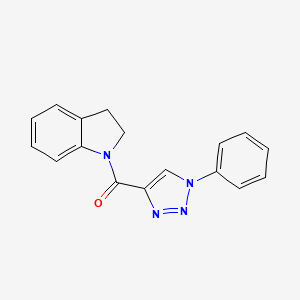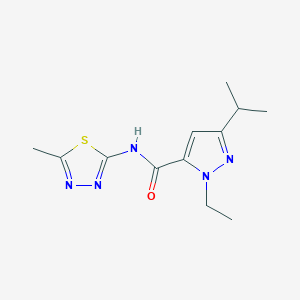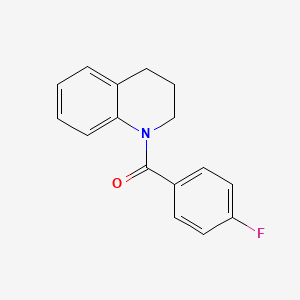![molecular formula C15H20N4OS B7498630 2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)
2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrimidine-based molecule that has a sulfanyl group attached to it. The synthesis of this compound is complex, and it requires specific conditions to produce it in a pure form.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory activities by inhibiting specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine is its potent anti-cancer and anti-inflammatory activities. This compound has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been found to inhibit the production of inflammatory mediators, which makes it a potential therapeutic agent for inflammatory diseases. One of the limitations of this compound is its complex synthesis method, which requires specific conditions to produce a pure form of the compound.
Future Directions
There are several future directions for the research on 2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine. One of the significant directions is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammation. Researchers are also investigating the mechanism of action of this compound to gain a better understanding of its anti-cancer and anti-inflammatory activities. Furthermore, researchers are exploring the synthesis of analogs of this compound to improve its potency and selectivity. Overall, the research on this compound has significant potential for the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine is a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,5-dimethylphenol with 3-chloropropylthiol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propylthiol. The second step involves the reaction of the product obtained from the first step with 2,4,6-trichloropyrimidine in the presence of a base to produce this compound. This synthesis method requires specific conditions to produce a pure form of the compound.
Scientific Research Applications
2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers are investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammation. Studies have shown that this compound has potent anti-cancer and anti-inflammatory activities. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10-6-11(2)8-12(7-10)20-4-3-5-21-15-18-13(16)9-14(17)19-15/h6-9H,3-5H2,1-2H3,(H4,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOUUYUPNQNYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCSC2=NC(=CC(=N2)N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)

![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)


![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)

![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
